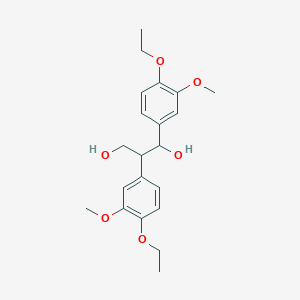phosphanium bromide CAS No. 85388-24-5](/img/structure/B14406416.png)
[(6-Methylnaphthalen-2-yl)methyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methylnaphthalen-2-yl)methylphosphanium bromide is a chemical compound with the molecular formula C26H22BrP It is a phosphonium salt that features a naphthalene moiety substituted with a methyl group at the 6-position and a triphenylphosphonium group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylnaphthalen-2-yl)methylphosphanium bromide typically involves the reaction of 6-methylnaphthalene with triphenylphosphine and a brominating agent. The reaction conditions often include:
Solvent: Polar organic solvents such as dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, a catalyst such as palladium may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Methylnaphthalen-2-yl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to its corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxide ions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Methylnaphthalen-2-yl)methylphosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to target specific cells.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methylnaphthalen-2-yl)methylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the compound’s entry into cells, where it can exert its effects by binding to specific proteins and altering their function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure but lacks the naphthalene moiety.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound features a dioxolane ring instead of the naphthalene moiety.
Uniqueness
(6-Methylnaphthalen-2-yl)methylphosphanium bromide is unique due to the presence of the naphthalene moiety, which can impart different chemical and physical properties compared to other phosphonium salts. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
85388-24-5 |
|---|---|
Molecular Formula |
C30H26BrP |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(6-methylnaphthalen-2-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H26P.BrH/c1-24-17-19-27-22-25(18-20-26(27)21-24)23-31(28-11-5-2-6-12-28,29-13-7-3-8-14-29)30-15-9-4-10-16-30;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
InChI Key |
RBBYHKJKUQXPDF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
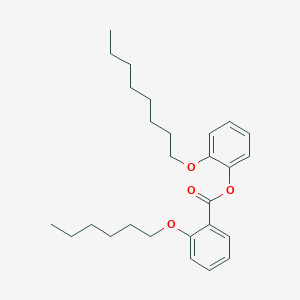

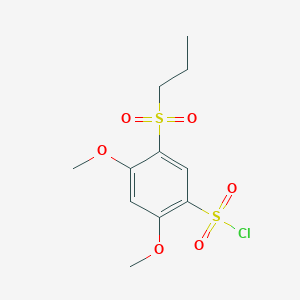
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
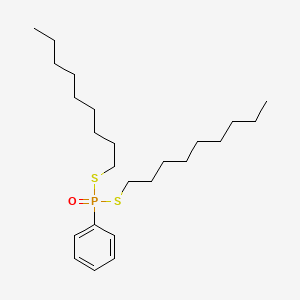
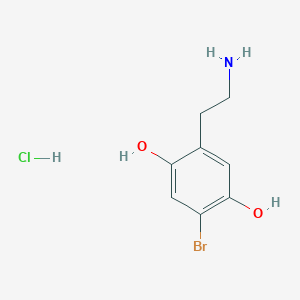
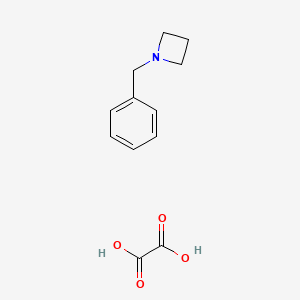
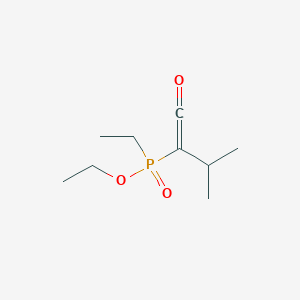
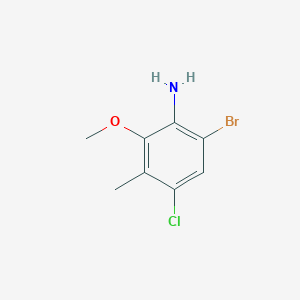
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)


